2-[2-[4-(4-Nitrobenzyloxy)phenyl]ethyl]isothiourea mesylate, or KB-R7943, is a synthetic isothiourea derivative frequently employed as a pharmacological tool in scientific research. It is primarily recognized for its inhibitory effects on the sodium-calcium exchanger (NCX), particularly the reverse mode of NCX (NCXrev) [, , , ]. Researchers utilize KB-R7943 to investigate the role of NCX in various physiological and pathophysiological processes, such as cardiac ischemia, neuronal excitotoxicity, and smooth muscle contraction.
KB-R7943 mesylate is a selective inhibitor of the sodium/calcium exchanger, specifically targeting the reverse mode of this antiporter. It has gained attention for its potential therapeutic applications in various conditions involving calcium dysregulation. The compound has an IC50 value of approximately 0.7 µM, indicating its potency in inhibiting the sodium/calcium exchanger activity.
KB-R7943 mesylate is classified as an isothiourea derivative. It is synthesized from a core structure that includes a nitrobenzyloxy group, which contributes to its pharmacological properties. The compound is primarily used in research settings to investigate calcium signaling pathways and their implications in cardiovascular and neurological disorders.
The synthesis of KB-R7943 mesylate involves several key steps:
The detailed synthetic route can vary, but it generally follows established organic chemistry techniques involving nucleophilic substitutions and protective group strategies .
KB-R7943 mesylate has a complex molecular structure characterized by the following features:
The three-dimensional conformation of KB-R7943 allows for specific interactions with the sodium/calcium exchanger, which is critical for its function as an inhibitor .
KB-R7943 mesylate participates in several chemical reactions relevant to its mechanism of action:
These reactions underscore the compound's role in modulating calcium homeostasis and its potential therapeutic effects.
The mechanism by which KB-R7943 exerts its effects primarily involves:
This mechanism highlights the compound's potential utility in treating conditions characterized by excessive intracellular calcium levels.
KB-R7943 mesylate exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate experimental conditions for research applications.
KB-R7943 mesylate has diverse applications in scientific research:
KB-R7943 mesylate (2-[2-[4-(4-nitrobenzyloxy)phenyl]ethyl]isothiourea methanesulfonate) is primarily characterized as a selective inhibitor of the reverse-mode sodium-calcium exchanger (NCXrev), which mediates Ca²⁺ influx coupled to Na⁺ efflux. This activity positions KB-R7943 as a critical pharmacological tool for investigating calcium dysregulation pathologies, including ischemia-reperfusion injury and neuronal excitotoxicity [1] [7].
The molecular specificity of KB-R7943 arises from its interaction with the α-repeat regions of NCX proteins—conserved sequences forming the ion translocation pocket. Electrostatic interactions between KB-R7943's isothiourea moiety and acidic residues (Glu-516 and Asp-578) in NCX1 stabilize the exchanger in a "locked" conformation, preventing conformational shifts required for reverse-mode operation [1] [7]. Notably, NCX1 exhibits higher affinity for KB-R7943 than NCX2 or NCX3 due to variance in these residues, which alters the compound's access to the ion-binding cleft [7]. Molecular dynamics simulations further reveal that the nitrobenzyloxy group of KB-R7943 penetrates deeper into the transmembrane pore of NCX1 compared to other isoforms, enhancing its inhibitory potency [7].
KB-R7943 demonstrates isoform-dependent inhibition, validated through electrophysiological and fluorescence-based assays:
Table 1: Comparative Inhibition of NCX Isoforms by KB-R7943
NCX Isoform | IC₅₀ (μM) | Experimental System | Primary Mode Inhibited |
---|---|---|---|
NCX1 | 0.7–5.7 | HEK293 cells, cardiac myocytes | Reverse (NCXrev) |
NCX2 | 14.9 | Cortical neurons | Reverse (NCXrev) |
NCX3 | 32.5 | Skeletal muscle | Reverse (NCXrev) |
This differential inhibition stems from structural divergence in the α2-α3 linker domain, which governs compound binding kinetics. In NCX1, KB-R7943 exhibits >10-fold selectivity for reverse-mode versus forward-mode operation, whereas its discrimination between operational modes diminishes in NCX2/3 [1] [5] [7].
Despite its designation as an NCXrev inhibitor, KB-R7943 exhibits significant polypharmacology, modulating multiple ion transport systems at concentrations overlapping its primary target (5–20 μM) [1] [6] [8].
KB-R7943 non-competitively inhibits N-methyl-D-aspartate receptors (NMDARs), reducing glutamate-induced Ca²⁺ influx in hippocampal neurons (IC₅₀ = 13.4 ± 3.6 μM) [1]. Whole-cell patch-clamp studies demonstrate that KB-R7943 attenuates NMDAR-mediated currents by binding to the extracellular domain near the Mg²⁺ block site, thereby limiting channel gating frequency without altering glutamate affinity [1]. This action exacerbates mitochondrial depolarization during glutamate excitotoxicity by simultaneously blocking Ca²⁺ extrusion via NCXrev and NMDAR-mediated Ca²⁺ entry—a dual inhibition that accelerates cytosolic Ca²⁺ overload [1].
KB-R7943 suppresses store-operated calcium entry (SOCE) in nonexcitable cells at concentrations ≥10 μM [3] [8]. This occurs via direct blockade of transient receptor potential canonical (TRPC) channels, particularly TRPC3/6, which mediate capacitive Ca²⁺ entry following endoplasmic reticulum depletion. In vascular smooth muscle, KB-R7943 (10 μM) abolishes SOCE-activated currents by 78%, independent of NCX inhibition [3] [8]. Additionally, KB-R7943 interferes with Orai1-STIM1 coupling, disrupting endoplasmic reticulum-plasma membrane junctions essential for SOCE amplification [8].
KB-R7943 inhibits ryanodine receptors (RyR1/RyR2) in cardiac and skeletal muscle, reducing caffeine-induced Ca²⁺ release from the sarcoplasmic reticulum (IC₅₀ = 10–15 μM) [1] [8]. Molecular docking suggests KB-R7943 occupies the FKBP12.6-binding site on RyR, stabilizing the channel’s closed state and preventing Ca²⁺-induced Ca²⁺ release (CICR) [8]. In neurons, this RyR blockade counterintuitively synergizes with NCXrev inhibition to dysregulate Ca²⁺ sparks, disrupting synaptic plasticity [1].
Table 2: Off-Target Pharmacological Profile of KB-R7943
Target | IC₅₀ (μM) | Effect on Calcium Signaling | Biological Consequence |
---|---|---|---|
NMDAR | 13.4 | ↓ Glutamate-induced Ca²⁺ influx | Neuroprotection/Excitotoxicity exacerbation |
TRPC3/6 | 8–12 | ↓ Store-operated Ca²⁺ entry | Impaired cytokine production |
RyR1/RyR2 | 10–15 | ↓ Sarcoplasmic reticulum Ca²⁺ release | Reduced contractility in muscle |
Mitochondrial Complex I | 11.4 | ↓ NADH oxidation, ↓ ATP synthesis | Mitochondrial depolarization |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1